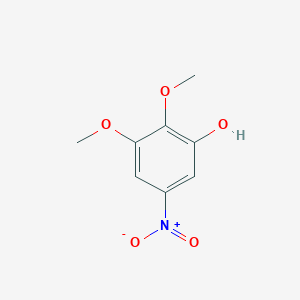

2,3-Dimethoxy-5-nitrophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dimethoxy-5-nitrophenol is a chemical compound that is structurally related to various other nitrophenol derivatives. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and their synthesis methods offer insights into the potential properties and reactivity of 2,3-Dimethoxy-5-nitrophenol.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including methylation, reduction, and oxidation reactions. For instance, the synthesis of 2,3-dimethoxy-5-methylbenzoquinone, a compound with a similar methoxy and nitro substitution pattern, was achieved through the methylation of 5-nitrovanillin followed by catalytic reduction and subsequent oxidation . This suggests that a similar approach could potentially be applied to synthesize 2,3-Dimethoxy-5-nitrophenol, with adjustments to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as X-ray diffraction, FT-IR, UV–Vis, and NMR spectroscopy . These studies provide detailed information on the geometry, intra- and intermolecular interactions, and the electronic structure of the molecules. For example, the study of a Schiff base compound revealed insights into the tautomerism and the effects of solvent polarity on the molecular structure . These findings could be extrapolated to understand the structural aspects of 2,3-Dimethoxy-5-nitrophenol.

Chemical Reactions Analysis

The chemical reactivity of nitrophenol derivatives is influenced by the presence of nitro groups and their interaction with other substituents on the aromatic ring. The Friedel-Crafts reaction of 3,5-dimethoxylphenol with nitroolefins, catalyzed by a bifunctional quinine derived thiourea catalyst, demonstrates the potential for enantioselective synthesis involving nitrophenol derivatives . Additionally, the electrochemical behavior of a hallucinogen with a nitrophenyl moiety indicates that the nitro group can undergo reduction to hydroxylamine, which is a common reaction for aromatic nitro compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenol derivatives can be inferred from their spectroscopic data and crystal structures. For example, the synthesis and crystal structure analysis of 4,5-dimethyl-2-nitrophenol provided insights into the electronic absorption properties and the impact of nitro substitution on the aromatic ring . The electrochemical study of a related compound also highlighted the influence of molecular-electronic structure on the compound's reactivity . These studies suggest that 2,3-Dimethoxy-5-nitrophenol would exhibit similar properties, such as specific absorption characteristics in the UV-Vis spectrum and a tendency to undergo nitro group reduction.

Scientific Research Applications

Synthesis and Reactivity

Synthesis of Novel Chiral Biphenylamine Ligand : 2,3-Dimethoxy-5-nitrophenol serves as a precursor in the synthesis of chiral ligands like 6,6′-dimethoxy-2,2′-diaminobiphenyl. This process involves multiple steps including iodination, Ullmann coupling, and reduction, underlining the compound's role in synthesizing complex organic structures (Chen et al., 2010).

Synthesis of Pyrrolo[4,3,2-de]quinolines : 2,3-Dimethoxy-5-nitrophenol derivatives are instrumental in synthesizing pyrroloquinolines, compounds with potential pharmacological applications. The synthesis process involves the conversion of nitrophenols into nitroquinolines, further undergoing transformations to yield the final compounds (Roberts et al., 1997).

Synthesis of 2,3-Dimethoxy-5-methyl-p-benzoquinone : This compound, a key intermediate in coenzyme Q synthesis, is obtained through a methylation and catalytic reduction of 5-nitrophenol derivatives, demonstrating the compound's importance in biochemical synthesis pathways (Sato et al., 1972).

Environmental Implications and Photophysics

Environmental Impact of Nitrophenols : Nitrophenols, including derivatives of 2,3-Dimethoxy-5-nitrophenol, are of environmental significance. They exhibit unique photophysical properties and engage in environmental processes, such as nitro-group twisting and proton transfer, relevant for atmospheric chemistry and environmental remediation (Bailey-Darland et al., 2023).

Photokinetic and Environmental Studies : The compound's derivatives are utilized in photokinetic studies and environmental applications, such as measuring UV intensity from excimer lamps, highlighting its role in environmental monitoring and photophysical research (Zhang et al., 1999).

Safety and Hazards

properties

IUPAC Name |

2,3-dimethoxy-5-nitrophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4,10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKOOWDMYYNFBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624841 |

Source

|

| Record name | 2,3-Dimethoxy-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethoxy-5-nitrophenol | |

CAS RN |

32905-09-2 |

Source

|

| Record name | 2,3-Dimethoxy-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine](/img/structure/B1322166.png)

![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)

![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)